

# Historical context of Fenclofenac's withdrawal from the market

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fenclofenac |           |
| Cat. No.:            | B1672494    | Get Quote |

# Fenclofenac's Market Withdrawal: A Technical Retrospective

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical and scientific context surrounding the withdrawal of the non-steroidal anti-inflammatory drug (NSAID) **Fenclofenac** from the market in the early 1980s. Citing concerns over its adverse drug reaction profile, this document provides a technical analysis of the available data, preclinical and clinical findings, and the potential toxicological mechanisms that led to its discontinuation.

# Introduction: The Rise and Fall of a Phenylacetic Acid Derivative

**Fenclofenac**, chemically [2-(2,4-dichlorophenoxy)phenyl]acetic acid, was introduced as a potent NSAID for the management of rheumatoid arthritis and other inflammatory conditions[1]. It belongs to the phenylacetic acid class of NSAIDs, similar to the still widely used diclofenac. Despite demonstrating efficacy in clinical trials, post-marketing surveillance and further studies revealed a concerning safety profile that ultimately led to its withdrawal from the UK and US markets around 1984[1][2]. The primary reasons cited for its removal were a multitude of adverse effects, prominently including skin and hematological toxicities[2].



### **Summary of Adverse Drug Reactions**

While precise quantitative data from the original clinical trials is not readily available in contemporary literature, a qualitative summary of the adverse effects that contributed to **Fenclofenac**'s withdrawal can be compiled from historical reports and toxicological reviews.

Table 1: Summary of Reported Adverse Effects of Fenclofenac

| System Organ Class | Adverse Effects                                                                 | Notes                                                                                   |
|--------------------|---------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| Dermatological     | Lichenoid drug eruptions<br>(lichen planus-like lesions),<br>other skin rashes. | A notable and frequently cited reason for withdrawal.                                   |
| Hematological      | Blood dyscrasias.                                                               | The specific nature and incidence are not well-documented in recent literature.         |
| Gastrointestinal   | Standard NSAID-related effects (e.g., gastritis, peptic ulceration).            | A class effect of NSAIDs related to prostaglandin inhibition.                           |
| Endocrine          | Displacement of thyroid hormones from binding proteins.                         | May have led to alterations in thyroid function tests.                                  |
| Immunological      | Mild immunosuppressive effects.                                                 | The clinical significance of this finding is not fully elaborated in available sources. |

### **Preclinical Toxicology: Insights from Early Studies**

Detailed experimental protocols from the pivotal preclinical toxicology studies on **Fenclofenac** are not extensively reported in modern databases. However, a key publication from 1977 by Atkinson et al., titled "Pharmacology and Toxicology of **Fenclofenac**," likely contains much of this foundational data. Without access to the full text of this historical document, a complete reconstruction of the experimental designs is challenging.



Based on standard preclinical toxicology testing of that era for NSAIDs, the studies would have likely included:

- Acute, Subacute, and Chronic Toxicity Studies: in rodent (e.g., rats, mice) and non-rodent (e.g., dogs, monkeys) species to determine the dose-dependent effects on various organs.
- Gastrointestinal Irritation Studies: in rats to assess the potential for ulceration.
- Reproductive and Developmental Toxicity Studies.
- Genotoxicity and Carcinogenicity Assays.

### Putative Mechanisms of Toxicity: The Role of Reactive Metabolites

The leading hypothesis for the toxicity of many NSAIDs, including the structurally similar diclofenac, involves the formation of reactive metabolites. It is highly probable that **Fenclofenac** shares a similar metabolic fate, leading to cellular damage and immune-mediated adverse reactions.

#### **Metabolic Activation by Cytochrome P450**

**Fenclofenac**, like diclofenac, is anticipated to undergo metabolism by cytochrome P450 (CYP) enzymes in the liver. The primary routes of metabolism for arylacetic acid NSAIDs are hydroxylation and subsequent conjugation. For diclofenac, CYP2C9 and CYP3A4 are the major enzymes involved in its oxidation. It is plausible that **Fenclofenac** is also a substrate for these enzymes.

The metabolic process can lead to the formation of reactive intermediates:

- Acyl Glucuronides: The carboxylic acid moiety of Fenclofenac can be conjugated with glucuronic acid to form an acyl glucuronide. These metabolites are not stable and can undergo intramolecular rearrangement and bind covalently to proteins, leading to cellular dysfunction and triggering an immune response.
- Quinone Imines: Hydroxylation of the aromatic rings of **Fenclofenac** could potentially lead to the formation of catechol or hydroquinone intermediates, which can be further oxidized to



highly reactive quinone imines. These electrophilic species can readily react with cellular nucleophiles, such as glutathione and proteins, causing oxidative stress and cellular damage.

The formation of glutathione adducts from a similar compound, fenclozic acid, provides strong evidence for the generation of reactive electrophiles during its metabolism.



Click to download full resolution via product page

Figure 1: Proposed metabolic activation and toxicity pathways of **Fenclofenac**.

# Experimental Workflows for Investigating Reactive Metabolite Formation

To definitively establish the role of reactive metabolites in **Fenclofenac**-induced toxicity, a series of in vitro and in vivo experiments would be necessary. The following workflow outlines a modern approach to such an investigation.





Click to download full resolution via product page

Figure 2: Experimental workflow for identifying reactive metabolites of **Fenclofenac**.

#### **Conclusion and Lessons Learned**

The withdrawal of **Fenclofenac** serves as a crucial case study in pharmacovigilance and the importance of understanding a drug's metabolic fate early in development. While effective as an anti-inflammatory agent, its association with significant adverse effects, likely mediated by the formation of reactive metabolites, necessitated its removal from the market. This historical example underscores the need for robust preclinical toxicology programs that include a thorough investigation of drug metabolism and the potential for bioactivation. For contemporary drug development, the lessons from **Fenclofenac** highlight the importance of early and



comprehensive safety assessments to mitigate the risk of late-stage failures and to ensure patient safety.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. researchgate.net [researchgate.net]
- 2. Metabolic activation of diclofenac by human cytochrome P450 3A4: role of 5hydroxydiclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Historical context of Fenclofenac's withdrawal from the market]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672494#historical-context-of-fenclofenac-swithdrawal-from-the-market]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com